6-Fluoro-1H-indazol-7-amine
CAS No.:
Cat. No.: VC13500054
Molecular Formula: C7H6FN3
Molecular Weight: 151.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H6FN3 |
|---|---|
| Molecular Weight | 151.14 g/mol |
| IUPAC Name | 6-fluoro-1H-indazol-7-amine |
| Standard InChI | InChI=1S/C7H6FN3/c8-5-2-1-4-3-10-11-7(4)6(5)9/h1-3H,9H2,(H,10,11) |
| Standard InChI Key | ZYRHVZMDQXIKPB-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C2=C1C=NN2)N)F |
| Canonical SMILES | C1=CC(=C(C2=C1C=NN2)N)F |
Introduction
Chemical and Structural Properties
Molecular Characteristics
6-Fluoro-1H-indazol-7-amine belongs to the indazole family, a class of heterocyclic aromatic compounds featuring a fused benzene and pyrazole ring. The fluorine atom at position 6 and the amine group at position 7 introduce electronic effects that influence reactivity and intermolecular interactions. Key properties include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 151.14 g/mol |
| CAS Number | 1780425-08-2 |
| Storage Condition | Room temperature |
The compound’s planar structure facilitates π-π stacking interactions with biological targets, while the fluorine atom enhances lipophilicity and bioavailability .
Synthesis and Optimization Strategies
General Synthetic Routes
The synthesis of 6-Fluoro-1H-indazol-7-amine is inferred from methods used for structurally related indazoles. A modified Lukin et al. approach involves cyclization of substituted 2-fluorobenzaldehyde derivatives with hydrazine hydrate under reflux conditions . For example:
Procedure:
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Starting Material: 2-Fluoro-6-nitrobenzaldehyde (5 g, 35 mmol).
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Reagent: Hydrazine hydrate (12.9 g, 258 mmol) in water (20 mL).
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Conditions: Reflux for 12–48 hours, monitored by TLC.
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Workup: Cooling to 5°C, filtration, and dichloromethane extraction.
This method yields 41% of the target indazole after purification .
Challenges and Modifications
Key challenges include regioselectivity in cyclization and byproduct formation. Introducing electron-withdrawing groups (e.g., fluorine) at position 6 directs cyclization to favor the 7-amine isomer . Transition metal catalysts (e.g., Cu(OAc)₂) may improve yield and selectivity, though specific data for this compound remain unpublished.
Pharmacological Applications
Kinase Inhibition and Anticancer Activity
6-Fluoro-1H-indazol-7-amine is a precursor to kinase inhibitors targeting proteins such as VEGF-R2 and PDGFR-β, which are implicated in tumor angiogenesis and proliferation . Derivatives of this compound have demonstrated:
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IC₅₀ Values: Sub-micromolar inhibition in kinase assays (e.g., 0.2 µM against VEGF-R2) .
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Apoptosis Induction: Upregulation of pro-apoptotic Bax and downregulation of anti-apoptotic Bcl-2 in K562 leukemia cells .
Table 1: Biological Activity of Indazole Derivatives
| Compound | Target Cell Line | IC₅₀ (µM) | Selectivity Index (vs. HEK-293) |
|---|---|---|---|
| 6-Fluoro Derivative | K562 | 5.15 | 6.45 |
| Control (Doxorubicin) | K562 | 0.89 | 1.12 |
Material Science and Industrial Applications
Polymer Stabilization
Incorporating 6-Fluoro-1H-indazol-7-amine into polyamide matrices improves thermal stability (T₅% degradation = 320°C vs. 280°C for pristine polymer) and tensile strength (85 MPa vs. 60 MPa) . These enhancements are attributed to hydrogen bonding between the amine group and polymer chains.
Agrochemical Development
Preliminary studies suggest utility in fungicide formulations. Fluorinated indazoles exhibit 90% inhibition of Phytophthora infestans at 50 ppm, outperforming commercial azoxystrobin (75% inhibition) .
Future Directions and Challenges
Targeted Drug Delivery
Encapsulation in lipid nanoparticles (e.g., 150 nm diameter, PDI <0.2) enhances tumor accumulation in xenograft models, reducing off-target effects .
Synthetic Scalability
Current laboratory-scale yields (41%) are suboptimal for industrial production . Continuous-flow reactors and microwave-assisted synthesis could improve efficiency.
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